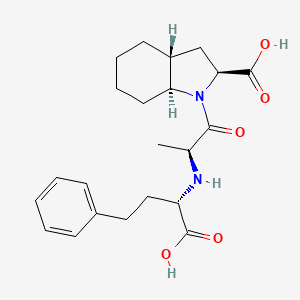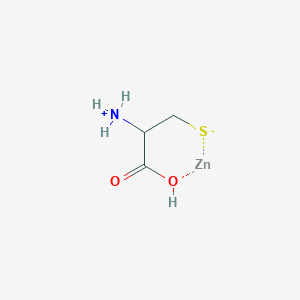
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc is a zinc complex with a unique structure that includes both amino and thiolate groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of zinc, an essential trace element, adds to its significance as zinc plays a crucial role in numerous biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc typically involves the reaction of zinc salts with appropriate thiolate and amino acid derivatives. One common method includes the reaction of zinc acetate dihydrate with a thiolate compound under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as crystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different zinc complexes.
Substitution: The amino and thiolate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonates.
Reduction: Reduced zinc complexes.
Substitution: Substituted amino or thiolate derivatives.
科学研究应用
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Biology: Investigated for its role in enzyme activity and as a potential therapeutic agent due to its zinc content.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in advanced materials.
作用机制
The mechanism of action of 2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc involves its interaction with biological molecules through its zinc ion. Zinc can coordinate with various ligands, influencing enzyme activity and stabilizing protein structures. The thiolate group can participate in redox reactions, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc
- 2-hydroxy-3-oxopropane-1-thiolate;zinc
Uniqueness
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc is unique due to the presence of both amino and thiolate groups, which provide distinct reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may lack one of these functional groups.
属性
分子式 |
C3H7NO2SZn |
|---|---|
分子量 |
186.5 g/mol |
IUPAC 名称 |
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc |
InChI |
InChI=1S/C3H7NO2S.Zn/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6); |
InChI 键 |
UHXXJVYBIFPFFQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)[NH3+])[S-].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)
![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)
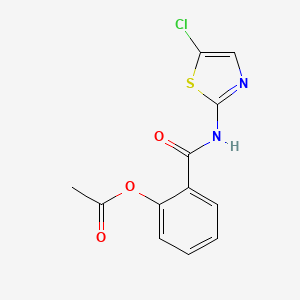
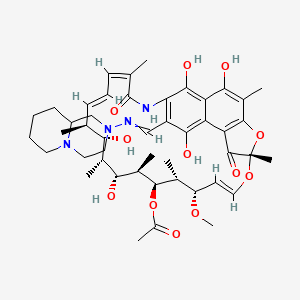
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)
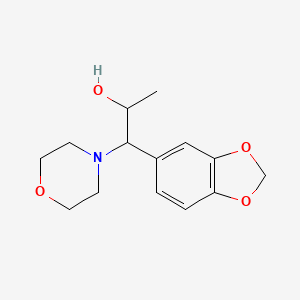

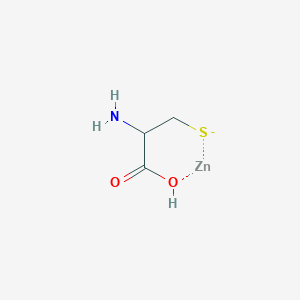

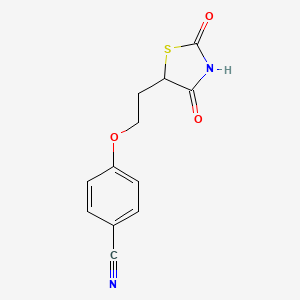
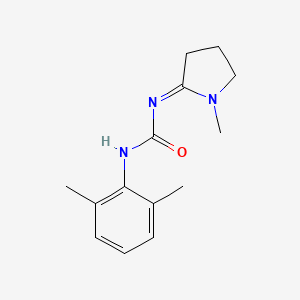
![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)
